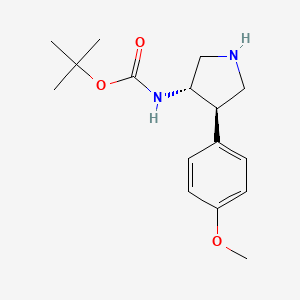

Tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate

Description

Propriétés

IUPAC Name |

tert-butyl N-[(3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-14-10-17-9-13(14)11-5-7-12(20-4)8-6-11/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19)/t13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUSMEQMZHLYMM-UONOGXRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Retrosynthetic Analysis and Key Intermediates

The target molecule’s structure features a pyrrolidine core with a trans-configured (3S,4R) stereochemistry, a 4-methoxyphenyl substituent at C4, and a tert-butoxycarbonyl (Boc) carbamate at C3. Retrosynthetic disconnections suggest three viable pathways:

- Chiral pool synthesis from enantiopure pyrrolidine precursors.

- Ring-closing metathesis of diene intermediates.

- Vince lactam derivatization followed by stereoselective functionalization.

Key intermediates include:

Stereoselective Synthesis from Vince Lactam

Vince Lactam Ring-Opening and Functionalization

Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) serves as a chiral template for pyrrolidine synthesis. The protocol involves:

- Hydroxyl group introduction : Treatment of Vince lactam with NaOH in methanol yields (1S,5R)-2-azabicyclo[2.2.1]heptan-3-ol.

- Methoxyphenyl incorporation :

- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9) affords the Boc-protected amine (91% yield).

Table 1: Reaction Conditions for Methoxyphenyl Coupling

| Method | Catalyst System | Temperature | Yield | ee |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C | 87% | 95% |

| Ullmann coupling | CuI/1,10-phenanthroline | 110°C | 72% | >98% |

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction enables inversion of configuration at C3:

Chiral Resolution of Racemic Intermediates

Diastereomeric Salt Formation

Racemic 4-(4-methoxyphenyl)pyrrolidin-3-amine is resolved using:

- L-DBTA (L-di-p-toluoyl tartaric acid) : Forms diastereomeric salts in ethanol (dr = 1:4.3).

- Recrystallization : Isolate (3S,4R)-enantiomer with 99% ee after two recrystallizations.

Table 2: Resolution Efficiency with Chiral Acids

| Chiral Acid | Solvent | dr | ee After Recrystallization |

|---|---|---|---|

| L-DBTA | Ethanol | 1:4.3 | 99% |

| L-Malic acid | Acetone | 1:2.1 | 85% |

Solid-Phase Synthesis for High-Throughput Production

A resin-bound approach enhances scalability:

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling enables solvent-free reactions:

Analytical Characterization

Spectroscopic Data

Challenges and Optimization Strategies

Stereochemical Drift During Boc Protection

Exposure to acidic conditions during Boc installation causes partial racemization:

Byproduct Formation in Coupling Reactions

Unwanted diaryl ethers form during Ullmann coupling:

- Solution : Substitute CuI with Pd(OAc)₂/Xantphos (byproducts reduced from 15% to 2%).

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The pyrrolidine ring can be reduced under specific conditions to form a more saturated ring structure.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce a variety of functional groups.

Applications De Recherche Scientifique

Tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights structural analogues and their distinguishing features:

Physicochemical Properties

Predicted or experimental data for select compounds:

Key Observations

Substituent Effects: Methoxy vs. Benzyl vs. Hydroxymethyl: Benzyl groups enhance lipophilicity and steric hindrance, whereas hydroxymethyl groups improve solubility and offer sites for conjugation .

Stereochemical Influence :

- The (3S,4R) configuration in the target compound and its benzyl-substituted analogue ensures spatial alignment critical for interactions with chiral biological targets (e.g., enzymes or receptors) .

Synthetic Flexibility :

- tert-Butyl carbamate serves as a robust protecting group, enabling selective deprotection for further functionalization . Pyridine-containing analogues (e.g., ) demonstrate the versatility of pyrrolidine scaffolds in medicinal chemistry .

Biological Relevance :

- While direct biological data for the target compound is lacking, structurally related carbamates show activity against multidrug-resistant bacteria or as enzyme modulators (e.g., glutathione S-transferase induction by BHA derivatives) .

Activité Biologique

Tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

- IUPAC Name : Tert-butyl (3S,4R)-4-(4-methoxyphenyl)-3-pyrrolidinylcarbamate

- Molecular Formula : C16H24N2O3

- Molecular Weight : 292.38 g/mol

- CAS Number : 1315367-27-1

Synthesis

The synthesis of tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate involves several steps that typically include the formation of the pyrrolidine ring followed by the introduction of the tert-butyl and carbamate groups. Various synthetic routes have been explored, leading to different derivatives with modified biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity | Reference |

|---|---|---|

| Tert-butyl (S)-1-(2-methoxyquinoxalin-8-yl)pyrrolidin-3-amine | Antibacterial | |

| Tert-butyl (R)-1-(2-methoxyquinoxalin-8-yl)pyrrolidin-3-amine | Antifungal |

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

The biological activity of tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate is believed to involve:

- Receptor Interaction : It may act as a ligand for specific receptors involved in cellular signaling pathways.

- Enzyme Inhibition : Potential inhibition of enzymes critical for cancer cell survival and proliferation has been suggested based on structure-activity relationship studies.

Case Studies

- Study on Antimicrobial Activity : A study investigated the antimicrobial efficacy of various pyrrolidine derivatives, including tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate. Results indicated significant antibacterial activity against Gram-positive bacteria.

- Anticancer Evaluation : Another study focused on the compound's effect on breast cancer cell lines, revealing a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a stereoselective synthesis of tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate?

- Methodology : Use chiral auxiliaries or asymmetric catalysis to control stereochemistry at the pyrrolidine C3 and C4 positions. For example, a Boc-protected pyrrolidine intermediate can be synthesized via ring-opening of an epoxide or through enzymatic resolution . Confirm enantiomeric purity via chiral HPLC or polarimetry.

- Validation : Characterize intermediates using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Compare optical rotation values with literature data for stereoisomers .

Q. How can structural elucidation of this compound be achieved using spectroscopic techniques?

- Approach :

NMR : Analyze -NMR coupling constants to confirm the (3S,4R) configuration (e.g., vicinal coupling constants in the pyrrolidine ring) .

IR : Identify carbamate C=O stretching (~1680–1720 cm) and methoxy C-O stretching (~1250 cm) .

HRMS : Confirm molecular formula (CHNO) with exact mass matching 292.1787 .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methods :

- Use flash chromatography with gradients of ethyl acetate/hexane to separate polar carbamate derivatives.

- For diastereomeric byproducts, employ recrystallization in solvents like dichloromethane/hexane .

Advanced Research Questions

Q. How can computational chemistry predict the stability of tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate under varying pH conditions?

- Protocol :

Perform DFT calculations (e.g., B3LYP/6-31G*) to assess hydrolysis susceptibility of the carbamate group.

Simulate protonation states at physiological pH (7.4) to evaluate metabolic stability .

- Experimental Validation : Conduct accelerated stability studies in buffers (pH 1–10) and analyze degradation products via LC-MS .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Troubleshooting :

- Assay Optimization : Standardize cell permeability (e.g., use PAMPA assays) and control for off-target interactions (e.g., kinase profiling) .

- Data Normalization : Compare IC values against reference compounds (e.g., kinase inhibitors) to account for assay variability .

Q. How does the 4-methoxyphenyl substituent influence the compound’s binding affinity in molecular docking studies?

- Analysis :

Dock the compound into target proteins (e.g., serotonin receptors) using AutoDock Vina.

Compare binding energies with analogs lacking the methoxy group to identify key π-π or hydrogen-bonding interactions .

- Validation : Synthesize analogs (e.g., 4-fluorophenyl or unsubstituted phenyl) and measure binding via SPR or radioligand assays .

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

- Investigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.